Cholane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

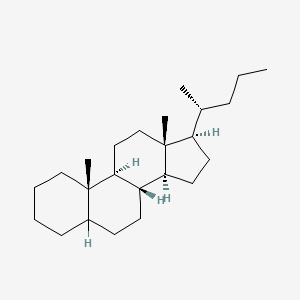

Cholane is a steroid fundamental parent.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cholane and its derivatives have been investigated for their potential applications in several domains:

Medicinal Chemistry

- Therapeutic Agents : this compound derivatives are being explored as potential therapeutic agents for metabolic disorders, liver diseases, and cancer. For instance, compounds like obeticholic acid have shown promise in treating cholestatic liver diseases by activating nuclear receptors that regulate bile acid metabolism .

- Drug Delivery Systems : The amphiphilic nature of this compound derivatives allows them to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Biochemistry

- Biological Activity : this compound derivatives have been studied for their interactions with various biomolecules. For example, the modulation of glucose and lipid metabolism through bile acid signaling pathways highlights their role in metabolic syndrome treatment .

- Synthesis of Complex Molecules : this compound serves as a precursor in the synthesis of complex molecules, including those used in pharmaceuticals and agrochemicals. The ability to modify its structure enables the creation of novel compounds with targeted biological activities.

Material Science

- Biomaterials : this compound-based materials are being developed for biomedical applications due to their biocompatibility and ability to interact with biological systems. Research indicates that modifying the stereochemistry of this compound derivatives can significantly affect their properties and applications in drug delivery systems .

This compound Derivatives in Metabolic Disorders

A study focused on the development of semi-synthetic bile acid derivatives from the this compound scaffold demonstrated significant improvements in glucose tolerance and lipid profiles in animal models of metabolic syndrome. These findings suggest that this compound derivatives could serve as effective agents in managing metabolic disorders .

Drug Delivery Applications

Research on the use of this compound-based micelles for drug delivery revealed that these systems could effectively encapsulate anticancer drugs, improving their therapeutic efficacy while reducing side effects. The study highlighted the potential of this compound derivatives as carriers for targeted drug delivery .

Data Tables

| Application Area | This compound Derivative | Target Condition | Outcome |

|---|---|---|---|

| Medicinal Chemistry | Obeticholic Acid | Cholestatic Liver Disease | Improved liver function |

| Biochemistry | Semi-synthetic Bile Acids | Metabolic Syndrome | Enhanced glucose tolerance |

| Material Science | This compound-based Micelles | Drug Delivery | Increased drug solubility |

Análisis De Reacciones Químicas

Dihydroxylation of Cholane Derivatives

Terminal olefins in this compound structures react via dihydroxylation to form stereochemically diverse glycols. Three methods were compared for a 24-norchol-22-ene substrate :

| Method | 22 S : 22 R Ratio | Total Yield (%) |

|---|---|---|

| Upjohn Dihydroxylation | 1.0 : 0.24 | 91 |

| Sharpless Dihydroxylation | 1.0 : 1.0 | 95 |

| Prévost Dihydroxylation | 1.0 : 0.0 | 85 |

The Sharpless method produced near-equal epimer ratios, while Prévost favored exclusive 22 S configuration . This selectivity is vital for synthesizing brassinosteroid analogs with targeted biological activity.

Epoxidation and Ring-Opening Reactions

Epoxidation of 24-norchol-22-ene using mCPBA yielded a 22 R-epoxide (11b ) as the major product (polarity-based TLC analysis) . Subsequent acid-catalyzed ring-opening produced triols:

| Proton/Carbon | Triol 4 (22 S) | Triol 6 (22 R) |

|---|---|---|

| H-21 | 0.943 ppm (d, J=6.9 Hz) | 0.925 ppm (d, J=6.3 Hz) |

| C22 | 75.19 ppm | 74.45 ppm |

| C23 | 63.19 ppm | 65.53 ppm |

Steric and electronic factors govern regioselectivity during epoxide formation and subsequent transformations .

Benzoylation of Diol Intermediates

Benzoylation of diol mixtures (e.g., 10a/10b ) led to complex product distributions :

-

5 (22 S-monobenzoyl)

-

7 (22 R-monobenzoyl)

-

8 (22 S-dibenzoyl)

-

12 (22 R-dibenzoyl)

Reaction conditions (DMAP catalyst, excess PhCOCl) favored dibenzoylation, highlighting the need for precise stoichiometric control in derivative synthesis .

Catalytic Considerations

Recent advances in electrostatic field-assisted catalysis (e.g., MIT’s +0.7 V applied potentials) demonstrate up to 100,000× rate enhancements for non-redox reactions . While not yet applied to this compound systems, this methodology could revolutionize steroidal alkene functionalization by lowering activation barriers.

Mechanistic Insights

-

Non-classical carbocations may stabilize intermediates during this compound derivatization, enabling unconventional bond-breaking pathways .

-

Steric effects dominate in bulky steroid frameworks, favoring axial attack in epoxidation and equatorial hydroxylation .

This synthesis roadmap underscores this compound’s versatility in producing stereochemically complex molecules. Future applications in pharmaceuticals and materials science will depend on advances in catalytic selectivity and green chemistry methodologies .

Propiedades

Número CAS |

548-98-1 |

|---|---|

Fórmula molecular |

C24H42 |

Peso molecular |

330.6 g/mol |

Nombre IUPAC |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18?,19+,20-,21+,22+,23+,24-/m1/s1 |

Clave InChI |

QSHQKIURKJITMZ-BRPMRXRMSA-N |

SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

SMILES isomérico |

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

SMILES canónico |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.